molecular formula C18H24N2O3 B2357465 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea CAS No. 1351595-09-9

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Cat. No.: B2357465
CAS No.: 1351595-09-9
M. Wt: 316.401
InChI Key: XIZIDKUXJALBRI-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic urea derivative characterized by a 4-butoxyphenyl group linked to a urea moiety, which is further substituted with a 2,5-dimethylfuran-3-ylmethyl chain. The compound’s structure combines aromatic, heterocyclic, and alkyl components, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZIDKUXJALBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 4-butoxyaniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:

  • Solvent: Typically, an organic solvent like dichloromethane or ethanol.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

  • Use of continuous flow reactors to ensure consistent product quality.
  • Optimization of reaction conditions to maximize yield and minimize by-products.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Interaction with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs (e.g., 4-butoxyphenyl groups, heterocyclic substituents, or urea/amide backbones). Data are inferred from crystallographic, synthetic, and pharmacological studies in the evidence.

Alkoxy Chain Variations

Compounds with 4-alkoxyphenyl groups (e.g., butoxy, pentyloxy, hexyloxy) exhibit differences in lipophilicity and steric bulk, impacting solubility and receptor binding. For example:

  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Entry 11): The longer pentyloxy chain enhances lipophilicity, which may improve bioavailability but could also lead to nonspecific binding.

Table 1: Alkoxy Chain Impact on Properties

Compound Alkoxy Chain Key Structural Feature Inferred Property
Target Compound Butoxy (C₄H₉O) Linear chain, moderate lipophilicity Balanced solubility and permeability
Entry 10 () 2-Methylpropoxy Branched chain Reduced membrane permeability
Entry 11 () Pentyloxy (C₅H₁₁O) Longer chain Higher lipophilicity, potential toxicity
Heterocyclic Substituents

The 2,5-dimethylfuran group in the target compound distinguishes it from analogs with pyrazole or benzamide substituents:

  • 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (): This pyrazole-furan hybrid forms extensive hydrogen bonds (O—H···N, N—H···O) and π-π interactions in its crystal lattice, stabilizing its structure . By contrast, the urea group in the target compound may engage in stronger N—H···O hydrogen bonds, enhancing crystalline stability.
  • Dyclonine Hydrochloride (): Contains a 4-butoxyphenyl group but replaces the furan-urea motif with a piperidinyl-propanone moiety. This substitution likely reduces hydrogen-bonding capacity, affecting solubility and crystallinity.

Table 2: Heterocyclic Substituent Comparisons

Compound Substituent Key Interaction Stability Implication
Target Compound 2,5-Dimethylfuran-urea N—H···O, C—H···π High crystalline stability
Compound Pyrazole-furan O—H···N, π-π stacking Moderate stability (weaker H-bonds)
Dyclonine Hydrochloride () Piperidinyl-propanone Van der Waals, ionic interactions Lower stability, higher solubility
Functional Group Comparisons

The urea backbone in the target compound contrasts with amide or ester linkages in analogs:

  • 2-[(4-Butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine (): The benzimidazole-amine structure lacks the urea’s hydrogen-bonding capacity, possibly diminishing interactions with polar receptors.

Table 3: Functional Group Impact

Compound Functional Group Hydrogen-Bonding Capacity Biological Relevance
Target Compound Urea High (two N—H donors) Strong receptor binding
, Entry 9 Amide Moderate (one N—H donor) Moderate binding
Compound Amine Low Weak polar interactions

Research Findings and Implications

  • Crystallographic Stability : The target compound’s urea group and planar 2,5-dimethylfuran ring facilitate dense hydrogen-bonding networks, as seen in analogous structures () . This suggests superior thermal stability compared to amide-based analogs.
  • Synthetic Challenges : The dimethylfuran-urea linkage may require precise reaction conditions to avoid side reactions, as seen in pyrazole-furan syntheses () .

Biological Activity

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, with CAS number 1351595-09-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of 316.4 g/mol. The compound features a butoxyphenyl group and a dimethylfuran moiety, which are significant for its biological activity.

PropertyValue
CAS Number1351595-09-9
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that urea derivatives exhibit notable antitumor properties. In a study focusing on similar compounds, it was found that modifications in the urea structure can significantly impact cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated varying degrees of growth inhibition across different cancer types, including breast, lung, and prostate cancers .

Case Study:

A comparative analysis of urea derivatives showed that certain modifications led to IC50 values ranging from 15.1 µM to 93.3 µM against several cancer cell lines . While specific data for this compound is limited, its structural analogs suggest potential efficacy in targeting tumor cells.

Antimicrobial Activity

Urea compounds have also been investigated for their antimicrobial properties. The presence of the furan ring in the structure enhances interaction with microbial targets. In vitro studies have shown that similar compounds exhibit significant antibacterial and antifungal activities . This suggests that this compound may possess comparable antimicrobial effects.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. For example, urea derivatives are known to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways . The exact molecular targets for this compound remain to be elucidated but could involve modulation of signaling pathways critical for cancer progression.

Summary of Findings

The following table summarizes the potential biological activities associated with this compound based on structural analogs:

Activity TypeObserved EffectsReference
AntitumorIC50 values ranging from 15.1 to 93.3 µM across various cancer types
AntimicrobialSignificant antibacterial and antifungal activities observed in related compounds

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